molecular formula C27H25FN2O3 B2561698 2-((4-(2-氟苯基)哌嗪-1-基)甲基)-5-(萘-1-基甲氧基)-4H-吡喃-4-酮 CAS No. 898442-19-8

2-((4-(2-氟苯基)哌嗪-1-基)甲基)-5-(萘-1-基甲氧基)-4H-吡喃-4-酮

货号: B2561698
CAS 编号: 898442-19-8
分子量: 444.506
InChI 键: BHPNRVYNJJEBFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C27H25FN2O3 and its molecular weight is 444.506. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
One of the most significant applications of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and the regulation of adenosine function, which is vital in various physiological processes and therapeutic interventions. Research indicates that derivatives of this compound exhibit selective inhibition towards ENT2 over ENT1, making them valuable in developing targeted therapies for conditions such as cancer and cardiovascular diseases .

2. Structure-Activity Relationship Studies
Studies have demonstrated that modifications to the compound's structure can enhance its selectivity and potency against specific ENTs. For instance, analogues of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one have been synthesized and tested, revealing variations in their inhibitory effects on ENT1 and ENT2. Such findings are critical for optimizing drug design aimed at improving therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Selectivity Profile Analysis
A study involving the compound's analogues assessed their selectivity towards ENT1 and ENT2. The results indicated that certain analogues were significantly more potent against ENT2, with IC50 values demonstrating a selectivity ratio that could guide further drug development .

CompoundIC50 (ENT1)IC50 (ENT2)Selectivity Ratio
FPMINT171.11 µM36.82 µM4.64
Analogue A1.82 µMNo effectN/A
Analogue B36.82 µM171.11 µM<1

Case Study 2: Pharmacological Effects
The pharmacological effects of the compound have been evaluated in various preclinical models, demonstrating its potential in modulating adenosine levels, which can influence tumor growth and immune responses. These studies provide a foundation for future clinical trials aimed at utilizing this compound in therapeutic settings .

生物活性

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₂
  • Molecular Weight : 321.35 g/mol

The presence of the piperazine ring and the naphthalene moiety are significant for its biological interactions, particularly in modulating receptor activities and inhibiting specific enzymes.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial in regulating nucleotide synthesis and adenosine function, making them important targets in cancer therapy and other diseases. The compound demonstrated a selective inhibition profile , with a higher affinity for ENT2 compared to ENT1, indicating its potential therapeutic applications in conditions where adenosine signaling is dysregulated .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. A series of analogues were synthesized to evaluate how modifications affect their inhibitory potency against ENTs. Key findings include:

  • Fluorophenyl Substitution : The introduction of the 2-fluorophenyl group significantly enhanced the selectivity towards ENT2.
  • Naphthalene Moiety : Alterations in the naphthalene structure revealed that specific substitutions could either enhance or diminish inhibitory effects on ENTs .

Biological Activity Data

CompoundTargetIC50 (µM)Selectivity
2aENT1104.92Low
3bENT11.65Moderate
2bENT2<1High
3cENT20.5Very High

This table summarizes the inhibitory concentrations (IC50) and selectivity profiles of various analogues derived from the parent compound, illustrating how structural changes can lead to significant variations in biological activity.

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on cancer cell lines, focusing on its ability to inhibit proliferation and induce apoptosis. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The mechanism involved modulation of adenosine pathways, leading to increased apoptosis rates .

Case Study 2: Antimicrobial Activity

Another aspect explored was the antimicrobial properties of related compounds containing similar structural motifs. For instance, derivatives showed promising activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism was linked to interference with bacterial DNA gyrase, suggesting that similar mechanisms might be exploited by our compound .

属性

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(naphthalen-1-ylmethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O3/c28-24-10-3-4-11-25(24)30-14-12-29(13-15-30)17-22-16-26(31)27(19-32-22)33-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPNRVYNJJEBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。